molecular formula C15H13Cl2NO3S2 B241183 Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B241183
M. Wt: 390.3 g/mol
InChI Key: PZSHXEXLCJUJPT-SDQBBNPISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized through a specific method, which will be discussed in Additionally, its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions will be explored.

Mechanism of Action

The mechanism of action of Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate involves the inhibition of various enzymes and pathways in cancer cells, fungi, and bacteria. It has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. Additionally, it has been found to inhibit the activity of chitin synthase, which is an enzyme involved in the synthesis of fungal cell walls. It has also been found to inhibit the activity of bacterial cell wall synthesis enzymes, such as penicillin-binding proteins.
Biochemical and Physiological Effects:
Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has been found to have various biochemical and physiological effects. In cancer cells, it has been found to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In fungi, it has been found to inhibit the synthesis of cell walls, leading to cell death. In bacteria, it has been found to inhibit cell wall synthesis, leading to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate in lab experiments include its potent activity against cancer cells, fungi, and bacteria, its low toxicity, and its ability to inhibit specific enzymes and pathways. However, its limitations include its limited solubility in water, which can make it difficult to use in certain experiments, and its potential interactions with other compounds, which can affect its activity.

Future Directions

There are several future directions for the study of Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate. One direction is to explore its potential applications in other fields, such as antiviral research. Another direction is to study its interactions with other compounds and its potential synergistic effects. Additionally, further research is needed to optimize its synthesis method and improve its solubility in water.

Synthesis Methods

Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate is synthesized through a multistep reaction process. The first step involves the reaction of 2,4-dichlorobenzaldehyde with thiosemicarbazide, which results in the formation of 5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidine. The second step involves the reaction of this compound with propionic anhydride, which leads to the formation of Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate.

Scientific Research Applications

Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. In the field of cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In the field of antifungal research, it has been found to be effective against various fungal strains, including Candida albicans. In the field of antibacterial research, it has been found to be effective against various bacterial strains, including Staphylococcus aureus.

properties

Molecular Formula

C15H13Cl2NO3S2

Molecular Weight

390.3 g/mol

IUPAC Name

propyl 2-[(5Z)-5-[(2,4-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetate

InChI

InChI=1S/C15H13Cl2NO3S2/c1-2-5-21-13(19)8-18-14(20)12(23-15(18)22)6-9-3-4-10(16)7-11(9)17/h3-4,6-7H,2,5,8H2,1H3/b12-6-

InChI Key

PZSHXEXLCJUJPT-SDQBBNPISA-N

Isomeric SMILES

CCCOC(=O)CN1C(=O)/C(=C/C2=C(C=C(C=C2)Cl)Cl)/SC1=S

SMILES

CCCOC(=O)CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S

Canonical SMILES

CCCOC(=O)CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)SC1=S

Origin of Product

United States

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